molecular formula C12H14N2O B13341792 5-Isopropoxyquinolin-8-amine

5-Isopropoxyquinolin-8-amine

Cat. No.: B13341792
M. Wt: 202.25 g/mol
InChI Key: SIXJTKCHHHFTTJ-UHFFFAOYSA-N
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Description

5-Isopropoxyquinolin-8-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has shown potential in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxyquinolin-8-amine typically involves the reaction of quinoline derivatives with isopropyl alcohol under specific conditions. One common method includes the use of tin and indium chlorides as catalysts. The reaction is carried out under aerobic conditions, and the annulation process can be conducted using stannic chloride or indium (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of stannic chloride or indium (III) chloride in a controlled environment ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxyquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Isopropoxyquinolin-8-amine involves its interaction with specific molecular targets. It acts as a bidentate directing group, facilitating the activation and functionalization of C-H bonds. This interaction is often mediated by transition metal catalysts, leading to the formation of various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropoxyquinolin-8-amine stands out due to its unique isopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

5-propan-2-yloxyquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(2)15-11-6-5-10(13)12-9(11)4-3-7-14-12/h3-8H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXJTKCHHHFTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C=CC=NC2=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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